N-tert-butylisobutyramide
Description
N-tert-Butylisobutyramide (H-(ITA)) is a tertiary amide proligand widely employed in coordination chemistry for synthesizing actinide complexes, particularly with uranium and thorium. Structurally, it features a tert-butyl group attached to the amide nitrogen and an isobutyryl (2-methylpropanoyl) acyl group (Fig. 1). Its synthesis involves deprotonation of the parent amide with KN(SiMe₃)₂ in tetrahydrofuran (THF), yielding the potassium amidate salt K-(ITA) . The ligand’s steric bulk and electron-donating properties make it suitable for stabilizing high-coordination-number metal centers, such as 8-coordinate Th(ITA)₄ and U(ITA)₄ complexes, which adopt κ²-O,N binding modes .
Properties
CAS No. |
7472-49-3 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-tert-butyl-2-methylpropanamide |
InChI |
InChI=1S/C8H17NO/c1-6(2)7(10)9-8(3,4)5/h6H,1-5H3,(H,9,10) |
InChI Key |
OEIZGTXQZLSLFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Amides
N-tert-Butylisobutyramide belongs to a family of N-tert-butyl-substituted amides, which vary in acyl or aryl substituents. These structural differences influence their coordination chemistry, thermal stability, and reactivity. Below is a detailed comparison with key analogs:
N-tert-Butylpivalamide (H(TTA))
- Structure: Features a pivaloyl (2,2-dimethylpropanoyl) group instead of isobutyryl.
- Synthesis : Similar deprotonation with KN(SiMe₃)₂ in THF, but requires 18-crown-6 to prevent ate-complex formation during uranium metalation .
- Coordination Chemistry : Forms Th(TTA)₄ complexes with comparable κ²-O,N geometry but slightly higher steric bulk due to the bulkier pivaloyl group. This reduces ligand lability in solution compared to H-(ITA) .
N-tert-Butyl-(3,5-bis(trifluoromethyl))benzamide (H(ArFTA))
- Structure : Aromatic benzamide backbone with electron-withdrawing CF₃ groups.
- Thermal Stability : Th(ArFTA)₄ exhibits superior thermal stability (decomposition >250°C) compared to Th(ITA)₄ (<200°C), attributed to the strong electron-withdrawing effects of CF₃ groups enhancing metal-ligand bond strength .
- Applications : Preferred in high-temperature applications, such as chemical vapor deposition (CVD) of uranium thin films .
N-(3-Pentyl)pivalamide (H(TEPA))
- Structure : Linear 3-pentyl alkyl chain instead of tert-butyl.
- Steric Effects : Reduced steric hindrance around the nitrogen enables faster ligand substitution kinetics in Th(TEPA)₄ compared to Th(ITA)₄ .
N-tert-Butylacetamide
- Structure : Smaller acetyl group (C₂H₃O) instead of isobutyryl.
- Electronic Effects : The less electron-donating acetyl group results in weaker metal-ligand bonding, reducing the stability of derived complexes compared to H-(ITA) .
Comparative Data Tables
Table 1: Structural and Electronic Properties of Selected Amides
| Compound | Acyl/Aryl Group | Steric Bulk | Electron Effects |
|---|---|---|---|
| This compound | Isobutyryl (C₃H₆O) | Moderate | Moderate electron-donor |
| N-tert-Butylpivalamide | Pivaloyl (C₄H₈O) | High | Strong electron-donor |
| H(ArFTA) | 3,5-(CF₃)₂C₆H₃ | Low | Strong electron-withdrawing |
| N-tert-Butylacetamide | Acetyl (C₂H₃O) | Low | Weak electron-donor |
Table 2: Thermal Stability of Thorium Complexes
| Complex | Decomposition Temperature (°C) | Key Stability Factor |
|---|---|---|
| Th(ITA)₄ | <200 | Moderate steric protection |
| Th(ArFTA)₄ | >250 | Electron-withdrawing CF₃ groups |
| Th(TEPA)₄ | ~180 | Flexible alkyl substituents |
Key Research Findings
- Synthetic Efficiency : Crown ether additives (e.g., 18-crown-6) significantly improve yields of uranium complexes with H-(ITA) and H(TTA) by mitigating ate-complex formation .
- Ligand Design : Electron-withdrawing substituents (e.g., CF₃ in H(ArFTA)) enhance thermal stability, while bulky acyl groups (e.g., pivaloyl in H(TTA)) increase steric protection .
- Application Scope : H-(ITA) is optimal for moderate-temperature CVD processes, whereas H(ArFTA) is suited for high-temperature applications due to its robust stability .
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